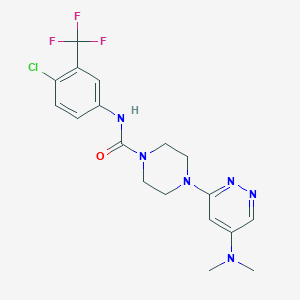

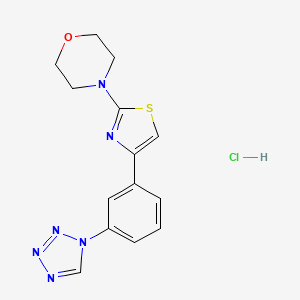

![molecular formula C20H21NO4 B2721774 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid CAS No. 1564461-67-1](/img/structure/B2721774.png)

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is a chemical compound with the molecular weight of 339.39 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoic acid .

Synthesis Analysis

The synthesis of similar compounds, such as Fmoc amino acid azides, has been reported in the literature . These compounds are synthesized from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C20H21NO4/c1-20(2,11-18(22)23)21-19(24)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23) .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds such as Fmoc-amino acids are known to be useful as coupling agents in peptide synthesis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.39 . It is a powder that is stored at room temperature . The melting point of this compound is between 108-110°C .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid, also known as Fmoc amino acid, plays a crucial role in the synthesis of various non-proteinogenic amino acids and their derivatives. For instance, Adamczyk and Reddy (2001) synthesized (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid from similar amino acids in good overall yield (Adamczyk & Reddy, 2001).

Solid-Phase Peptide Synthesis

- Fields and Noble (2009) highlighted that Fmoc amino acids have been extensively used in solid phase peptide synthesis, a method that has advanced significantly with various solid supports, linkages, and side chain protecting groups. This methodology enables the synthesis of biologically active peptides and small proteins under a variety of conditions (Fields & Noble, 2009).

Protection of Hydroxy-Groups

- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this acid, is used for protecting hydroxy-groups in the presence of other acid- and base-labile protecting groups. This group can be removed conveniently, leaving other base-labile protecting groups intact, as demonstrated by Gioeli and Chattopadhyaya (1982) (Gioeli & Chattopadhyaya, 1982).

Synthesis of Oligomers and Peptides

- Gregar and Gervay-Hague (2004) utilized N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids for solid-phase synthesis, leading to efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Structural and Supramolecular Studies

- Bojarska et al. (2020) conducted comprehensive studies on noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety. This research contributes significantly to the understanding of the structural and supramolecular features of these compounds (Bojarska et al., 2020).

Reversible Protecting Group for Amide Bond

- Johnson et al. (1993) demonstrated the use of N,O-Bis-Fmoc derivatives of this acid as intermediates for peptide preparation, offering a reversible protection for amide bonds in peptides, which is crucial in solid-phase peptide synthesis (Johnson et al., 1993).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.

Mode of Action

It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may interact with its targets to induce similar physiological changes.

Biochemical Pathways

Given its classification as an alanine derivative , it is plausible that this compound may influence pathways related to protein synthesis and energy metabolism, as these are common roles of amino acids and their derivatives.

Result of Action

Based on its classification as an alanine derivative , it can be inferred that this compound may have effects similar to those of other amino acids and their derivatives, such as influencing protein synthesis and energy metabolism.

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIBECOXWZXNSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

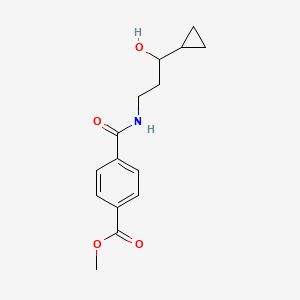

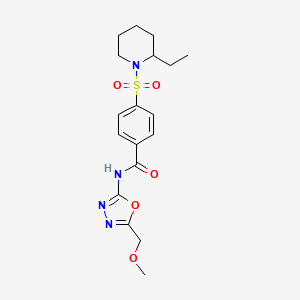

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2721693.png)

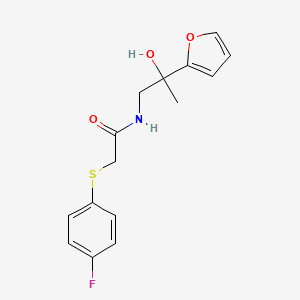

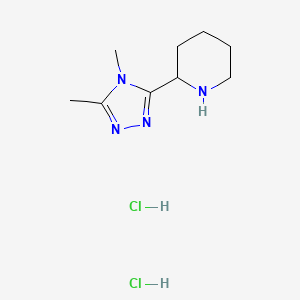

![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2721695.png)

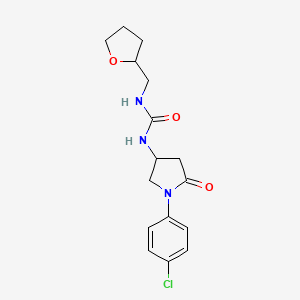

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2721696.png)

![N-Ethyl-N-[2-[[1-(2-fluorobenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2721699.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2721700.png)

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)

![(E)-3-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2721714.png)